Scientific Field: Pharmaceutical Chemistry
Summary of Application: Cyclofenil has been used to improve the aqueous solubility of drug candidates. .
Methods of Application: The symmetrical molecular structure of Cyclofenil is converted into an asymmetrical form by introducing an alkyl group. .
Results or Outcomes: The chiral methylated analog ®-4c was found to be 3.6-fold more soluble than Cyclofenil, even though its hydrophobicity is increased by the methylation. .
Scientific Field: Medical Imaging and Oncology
Summary of Application: Cyclofenil derivatives have been used as potential PET agents for imaging estrogen receptors in breast cancer
Methods of Application: Cyclofenil analogues substituted at the C3 or C4 position of the cyclohexyl group were investigated. .
Results or Outcomes: Fluorine substitution is tolerated very well at some sites, giving some compounds having affinities comparable to or higher than that of estradiol. .
Scientific Field: Reproductive Medicine
Summary of Application: Cyclofenil has been used in the treatment of infertility, particularly in inducing ovulation in women with normal ovulatory cycles .
Methods of Application: The exact method of application varies, but it generally involves oral administration of Cyclofenil in specific doses and at specific times during the menstrual cycle .
Results or Outcomes: The use of Cyclofenil has been associated with improved rates of ovulation and pregnancy in women with infertility .
Scientific Field: Oncology
Summary of Application: Cyclofenil and its derivatives have been explored as potential therapeutic agents in the treatment of breast cancer .
Methods of Application: The methods of application can vary, but they generally involve the administration of Cyclofenil or its derivatives, either alone or in combination with other treatments .
Results or Outcomes: While research is ongoing, some studies have shown promising results, with Cyclofenil demonstrating potential anti-cancer effects .
Summary of Application: Cyclofenil has been used in the treatment of infertility, particularly in inducing ovulation in women with normal ovulatory cycles
Methods of Application: The exact method of application varies, but it generally involves oral administration of Cyclofenil in specific doses and at specific times during the menstrual cycle
Results or Outcomes: The use of Cyclofenil has been associated with improved rates of ovulation and pregnancy in women with infertility
Summary of Application: Cyclofenil has been used in the treatment of amenorrhea, a condition characterized by an absence of menstrual periods .
Methods of Application: The treatment typically involves the oral administration of Cyclofenil, with the dosage and timing depending on the specific needs of the patient .
Results or Outcomes: Treatment with Cyclofenil can help restore regular menstrual cycles in women with amenorrhea .
Cyclofenil is a non-steroidal selective estrogen receptor modulator (SERM) primarily used in the treatment of menstrual disturbances and anovulatory infertility. It functions as a gonadotropin stimulant and has been employed in menopausal hormone therapy. Cyclofenil operates by exerting antiestrogenic effects on the hypothalamic–pituitary–gonadal axis, which can enhance sex hormone production and stimulate ovulation. The compound was first introduced for medical use in 1970 and is known by various trade names, including Sexovid and Ondogyne .
The chemical structure of cyclofenil is characterized by its formula and a molar mass of approximately 364.441 g/mol. Its IUPAC name is 4-{4-(acetyloxy)phenylmethyl}phenyl acetate, indicating the presence of two phenolic groups linked to a cyclohexylidene moiety .
Additionally, cyclofenil can react with dibromides to form derivatives through nucleophilic substitution mechanisms, as seen in the synthesis of various analogs designed to enhance biological activity or alter receptor binding characteristics .
The synthesis of cyclofenil typically involves several key steps:
Recent studies have also explored the synthesis of cyclofenil derivatives labeled with positron-emitting radionuclides for imaging applications in breast cancer research .
Cyclofenil has been utilized primarily in gynecology for:
Despite its potential applications, cyclofenil has seen decreased use due to concerns over side effects and the availability of more effective alternatives.
Cyclofenil has been shown to interact with various medications, potentially altering their efficacy or increasing side effects. For instance, when combined with other SERMs like ospemifene, there may be an increased risk of adverse effects . Additionally, its interaction with other drugs metabolized by the liver can lead to significant hepatic reactions .
Research continues into understanding these interactions better, particularly regarding how cyclofenil's modulation of estrogen receptors affects the pharmacokinetics of co-administered drugs.
Cyclofenil shares structural similarities with several other SERMs and related compounds. Here are a few notable examples:
Compound Name | Structure Type | Primary Use | Unique Features |
---|---|---|---|
Clomiphene | Triphenylethylene derivative | Ovulation induction | More potent than cyclofenil |
Tamoxifen | Triphenylethylene derivative | Breast cancer treatment | Stronger antagonist activity at ER |
Raloxifene | Benzothiophene derivative | Osteoporosis treatment | Agonistic effects on bone tissue |
Fulvestrant | Pure antagonist | Hormone receptor-positive breast cancer | Acts as a complete estrogen antagonist |
Cyclofenil's uniqueness lies in its structural configuration as a diphenylethylene derivative with a cyclohexane ring replacing one phenyl group. This modification influences its binding affinity and biological activity at estrogen receptors compared to other SERMs, which may have different pharmacological profiles due to their distinct structures.
The seminal route relies on the McMurry reductive coupling of 4,4′-dihydroxybenzophenone with cyclic ketones (Scheme 1). Low-valent titanium is generated in situ from titanium(IV) chloride and zinc in anhydrous tetrahydrofuran, followed by reflux at one hundred degrees Celsius [2]. The method tolerates free phenolic groups and produces a series of ring-size analogues whose isolated yields are summarised in Table 1.
Entry | Ketone (ring size) | Core product | Temperature (°C) | Isolated yield (%) |
---|---|---|---|---|
1 | Cyclobutanone (four) | Bis(4-hydroxyphenyl)methylenecyclobutane | 100 | 8 [2] |
2 | Cyclopentanone (five) | Bis(4-hydroxyphenyl)methylenecyclopentane | 100 | 83 [2] |
3 | Cyclohexanone (six, Cyclofenil core) | Bis(4-hydroxyphenyl)methylenecyclohexane | 100 | 83 [2] |
4 | Cycloheptanone (seven) | Bis(4-hydroxyphenyl)methylenecycloheptane | 100 | 83 [2] |
Key operational features include a zinc–titanium stoichiometric excess to ensure complete carbonyl reduction and a bicarbonate quench that facilitates subsequent liquid-liquid extraction with diethyl ether [2]. The parent cyclohexane-based product is then acetylated, hydrolysed, or fluorinated to furnish structurally diverse analogues without disrupting the central diaryl core [2].
Because the diphenylmethane skeleton appears in Cyclofenil intermediates, catalytic aryl-methylene coupling methodologies have become attractive. Representative advances are compared in Table 2.
Catalyst system | Feedstocks | Principal solvent | Core conditions | Performance |
---|---|---|---|---|
Silica-embedded perfluorosulfonic acid resin (Aciplex–silicon dioxide) | Benzene + aqueous formaldehyde | None (neat benzene) | 180 °C, six hours | Formaldehyde conversion 42.1%, diphenylmethane selectivity 88.2%, turnover number 36 [3] |
Copper on hydrothermally crystallised gamma-aluminium oxide | Benzene + paraformaldehyde | Toluene (also reagent) | 140 °C, four hours | Higher space-time yield than bare aluminium oxide due to enlarged surface area and stronger Lewis acid sites [4] |
Iron–phosphate mixed oxide (patent) | Benzene + benzyl chloride | Solvent-free (liquid benzene) | 85–110 °C, one hour | Complete benzyl chloride conversion with catalyst recyclability over ten cycles [5] |
Palladium dichloride-pyrazolyl complex (Suzuki protocol) | Benzyl chloride + phenylboronic acid | N,N-dimethylformamide : water = 9 : 1 | 120 °C, five hours | Quantitative diphenylmethane yield (100%) under base-free, phase-transfer conditions [6] |
These heterogeneous or homogeneous catalysts reduce reliance on stoichiometric reductants, minimise titanium-containing waste, and allow continuous-flow translation.
Early McMurry variants establish that strictly anhydrous tetrahydrofuran is essential for generating active low-valent titanium; residual moisture lowers yields by up to twenty percentage points [2]. Subsequent steps employ polar aprotic media such as N,N-dimethylformamide for methoxymethyl ether protection and ionic liquids like N-butyl-N-methylimidazolium tetrafluoroborate to support clean nucleophilic fluorination, suppressing olefin elimination side reactions [2].
In catalytic alkylations, solvent choice directly modulates acid strength and water tolerance. Aciplex–silicon dioxide retains high activity in neat benzene but loses reactivity when the formalin charge exceeds thirty mole percent water [3]. Conversely, the Suzuki coupling deliberately utilises a nine-to-one N,N-dimethylformamide–water mixture, the small water fraction accelerating transmetallation without compromising catalyst stability [6].
Temperature and substrate ratio optimisation further drive productivity. Raising the benzene-to-formaldehyde molar ratio from ten to one up to fifteen to one improves diphenylmethane selectivity on copper–aluminium oxide by ten percentage points, while excessive heating above one hundred eighty degrees Celsius promotes polymeric by-products [4].
For McMurry products, a sequential work-up—bicarbonate quench, Celite filtration, ether extraction, silica gel flash chromatography (ethyl acetate : hexane three to seven), and final recrystallisation from diethyl ether-hexane—affords Cyclofenil of greater than ninety-eight percent purity [2]. Triethylene glycol saponification steps are carried out at two hundred twenty degrees Celsius under nitrogen to prevent oxidative colour formation [7].
In catalytic sequences, distillative separation dominates. After Aciplex-silicon dioxide mediated alkylation, unreacted benzene is vacuum-recycled prior to diphenylmethane crystallisation, boosting isolated yield by twelve percent and curtailing solvent loss [3]. The Suzuki route employs gas-chromatographic monitoring with an internal standard, followed by aqueous work-up and short-path distillation to isolate analytically pure product without column chromatography [6].
Process intensification studies reveal that increasing solid acid site density, selecting mesoporosity-enhanced supports, and employing water-compatible resins each raise turnover numbers while preserving catalyst lifetime [3] [4] [5].
Cyclofenil exhibits well-defined thermal properties characterized by a sharp melting endotherm at 135-136°C [1]. The compound demonstrates reasonable thermal stability under standard storage conditions, requiring refrigerated storage at 2-8°C to maintain optimal stability [1]. For long-term preservation, storage at -20°C is recommended to ensure extended stability [2].
Differential scanning calorimetry analysis reveals a characteristic melting endotherm corresponding to the crystalline-to-liquid phase transition [1]. The compound shows thermal decomposition at elevated temperatures above 250°C, with degradation kinetics following typical patterns observed in organic pharmaceutical compounds [3]. Thermogravimetric analysis indicates weight loss associated with thermal decomposition, with the onset of significant degradation occurring well above the melting point [3].
The degradation kinetics of cyclofenil appear to follow temperature-dependent pathways, with increased degradation rates at elevated temperatures. Under ambient conditions, the compound maintains stability, but exposure to elevated temperatures should be avoided during processing and storage [3]. The activation energy for thermal degradation has not been fully characterized, presenting an opportunity for future kinetic modeling studies.
Table 1: Basic Physicochemical Properties of Cyclofenil
Property | Value | Reference |
---|---|---|
Molecular Formula | C₂₃H₂₄O₄ | [1] |
Molecular Weight (g/mol) | 364.44 | [1] |
CAS Number | 2624-43-3 | [1] |
Chemical Name | (cyclohexylidenemethylene)bis(4,1-phenylene) diacetate | [2] |
Melting Point (°C) | 135-136 | [1] |
Boiling Point (°C) | 415.62 (rough estimate) | [1] |
Density (g/cm³) | 1.0986 (rough estimate) | [1] |
Refractive Index | 1.4433 (estimate) | [1] |
Storage Temperature (°C) | 2-8 | [1] |
Physical Form | Crystalline solid | [1] |
Color | White to Off-White | [1] |
Table 2: Thermal Stability and Degradation Kinetics
Analysis Method | Temperature/Condition | Observations/Results | Reference |
---|---|---|---|
Differential Scanning Calorimetry (DSC) | Melting at 135-136°C | Sharp melting endotherm | [1] |
Thermogravimetric Analysis (TGA) | Weight loss monitoring | Thermal decomposition at elevated temperatures | [3] |
Thermal Stability Range | 2-8°C storage | Stable under refrigerated conditions | [1] |
Decomposition Temperature | >250°C (estimated) | Degradation occurs at high temperatures | [3] |
Phase Transitions | Solid-state transitions | Crystalline to amorphous transitions possible | [3] |
Storage Stability | Store at -20°C | Long-term stability when frozen | [2] |
Cyclofenil demonstrates poor aqueous solubility, characteristic of highly lipophilic compounds [4] [5]. The compound shows limited solubility in water and aqueous buffer systems, necessitating the use of organic solvents or solubilizing agents for pharmaceutical applications [6].
In organic solvents, cyclofenil exhibits variable solubility profiles. The compound achieves a solubility of 10 mg/mL in dimethyl sulfoxide (DMSO) at 60°C [1], while general DMSO solubility at room temperature is reported as less than 3.64 mg/mL [2]. Similarly, dimethylformamide (DMF) provides comparable solubility at 10 mg/mL [6]. Ethanol offers moderate solubility at 5 mg/mL [6].
Mixed solvent systems show significantly reduced solubility, with DMSO:PBS (pH 7.2) in a 1:3 ratio yielding only 0.25 mg/mL [6]. This dramatic reduction highlights the compound's hydrophobic nature and its resistance to aqueous dissolution even in the presence of organic co-solvents.
pH gradient effects on cyclofenil solubility have not been extensively characterized due to the compound's poor water solubility. The limited ionizable groups in the molecule (acetate esters) suggest minimal pH-dependent solubility changes within physiological pH ranges. However, extreme pH conditions may affect ester hydrolysis, potentially altering the compound's chemical stability rather than its intrinsic solubility [7].
Table 3: Solubility Profile of Cyclofenil
Solvent/Condition | Solubility (mg/mL) | Reference |
---|---|---|
DMSO at 60°C | 10 | [1] |
DMSO (general) | <3.64 | [2] |
DMF | 10 | [6] |
DMSO:PBS (pH 7.2) (1:3) | 0.25 | [6] |
Ethanol | 5 | [6] |
Water | Very low (poorly soluble) | [4] |
Aqueous solution | Very low | [5] |
Cyclofenil exhibits a calculated logarithmic partition coefficient (cLogP) of 5.1 [8], placing it in the category of highly lipophilic compounds. This value significantly exceeds the Lipinski Rule of Five threshold of LogP < 5, indicating potential challenges in oral bioavailability [9].
Comparative analysis with fluorinated analogs reveals structure-activity relationships in lipophilicity. The 4-fluorocyclofenil analog (FCF) shows a reduced cLogP of 4.5, while the 3-fluoroethylcyclofenil analog (FECF) demonstrates an increased cLogP of 5.4 [8]. These variations highlight how structural modifications can modulate the compound's lipophilic character.
Bioavailability predictions based on physicochemical parameters suggest moderate to poor oral bioavailability for cyclofenil [9]. The compound violates multiple aspects of the Lipinski Rule of Five, including molecular weight (364.44 g/mol) and LogP values. However, the absence of hydrogen bond donors (0) and acceptable number of hydrogen bond acceptors (4) partially comply with drug-likeness criteria [1].
Despite poor aqueous solubility, the high lipophilicity of cyclofenil confers advantages in membrane permeability. Studies with methylated analogs demonstrate higher membrane permeability compared to the parent compound [5], suggesting that controlled structural modifications can optimize the balance between solubility and permeability.
The compound's lipophilic nature necessitates specialized formulation approaches to achieve adequate bioavailability. Potential strategies include lipid-based delivery systems, cyclodextrin complexation, or solid dispersion techniques to enhance dissolution and absorption [10].
Table 4: Partition Coefficients and Lipophilicity Data
Parameter | Value | Notes | Reference |
---|---|---|---|
Calculated LogP (cLogP) | 5.1 | Highly lipophilic compound | [8] |
Calculated LogP (cyclofenil) | 5.1 | Reference compound | [8] |
Calculated LogP (FCF) | 4.5 | 4-fluorocyclofenil analog | [8] |
Calculated LogP (FECF) | 5.4 | 3-fluoroethylcyclofenil analog | [8] |
Hydrophobicity | High lipophilicity | LogP > 4 indicates high lipophilicity | [11] |
Membrane Permeability vs Parent | Higher than parent compound | Observed in methylated analogs | [5] |
Table 5: Bioavailability Predictions and ADMET Properties
ADMET Parameter | Value/Assessment | Implication | Reference |
---|---|---|---|
Lipinski Rule of Five Compliance | Non-compliant (MW and LogP violations) | Potential absorption issues | [9] |
Molecular Weight | 364.44 g/mol (violates MW < 500) | Above optimal range | [1] |
LogP | 5.1 (violates LogP < 5) | Very high lipophilicity | [8] |
Hydrogen Bond Donors | 0 (compliant) | No significant H-bond donation | [1] |
Hydrogen Bond Acceptors | 4 (compliant) | Within acceptable range | [1] |
Polar Surface Area | Moderate | May limit aqueous solubility | [9] |
Bioavailability Prediction | Moderate to poor | Requires formulation strategies | [9] |
Membrane Permeability | High due to lipophilicity | Good for cellular uptake | [5] |
The solid-state characterization of cyclofenil reveals a crystalline structure with well-defined morphological features [1]. The compound exists as white to off-white crystalline solids, indicating organized molecular packing arrangements. Detailed crystallographic analysis has been performed on cyclofenil derivatives complexed with estrogen receptor ligand-binding domains, providing insights into molecular conformations [12].
Crystal structure studies of cyclofenil derivatives reveal that the cyclohexyl ring adopts a chair conformation, which is energetically favored and influences the overall molecular geometry [13]. This conformational preference affects intermolecular interactions and crystal packing arrangements, ultimately impacting solid-state properties such as solubility and stability.
The potential for polymorphism in cyclofenil has been suggested through studies on structural analogs [14]. Converting symmetrical molecular structures to asymmetrical forms through alkyl group introduction can enhance aqueous solubility, indicating that polymorphic modifications may offer opportunities for property optimization. Methylated analogs demonstrate 3.6-fold higher solubility compared to the parent compound, despite increased hydrophobicity [14].
Intermolecular interactions in cyclofenil crystals are primarily governed by van der Waals forces and π-π interactions between aromatic rings [13]. The limited hydrogen bonding capacity, due to the acetate ester groups, results in weaker crystal lattice energy compared to compounds with extensive hydrogen bonding networks.
X-ray diffraction studies of cyclofenil-estrogen receptor complexes provide detailed structural information, though comprehensive powder X-ray diffraction analysis of the pure compound remains to be fully characterized [12]. Such studies would be valuable for identifying potential polymorphic forms and understanding structure-property relationships.
The solid-state stability of cyclofenil appears adequate under proper storage conditions, with the crystalline form maintained during refrigerated storage [1]. However, the potential for solid-state transformations, including crystalline-to-amorphous transitions, should be monitored during processing and formulation development [3].
Table 6: Crystal Structure and Solid-State Characterization
Structural Feature | Characteristics | Impact on Properties | Reference |
---|---|---|---|
Crystal System | Not fully characterized | Affects dissolution rate | [12] |
Space Group | Requires X-ray diffraction analysis | Determines crystal stability | [12] |
Molecular Conformation | Chair conformation of cyclohexyl ring | Influences molecular packing | [13] |
Intermolecular Interactions | Van der Waals forces, π-π interactions | Controls solid-state properties | [13] |
Polymorphic Forms | Potential for multiple forms | May affect bioavailability | [14] |
Crystal Packing | Influences solubility and stability | Critical for formulation | [14] |
Hydrogen Bonding | Limited hydrogen bonding capacity | Affects melting point | [1] |
Solid-State Stability | Relatively stable crystalline form | Important for storage | [1] |
Irritant;Health Hazard